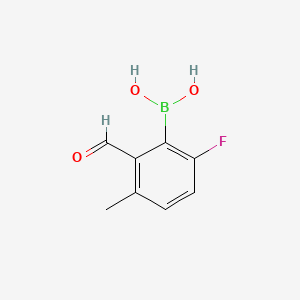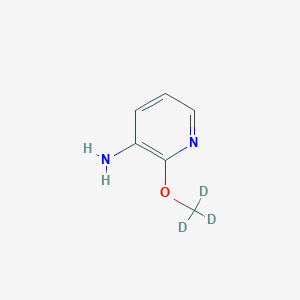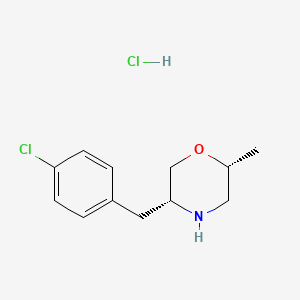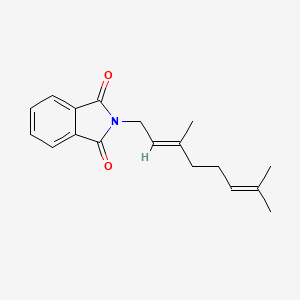
N-geranyl phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The compound features a unique structure with a conjugated diene system and an isoindoline core, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 3,7-dimethylocta-2,6-dien-1-ol.
Formation of Isoindoline Core: The isoindoline core is formed through a cyclization reaction, often involving a condensation step with an amine.
Introduction of the Diene System: The diene system is introduced via a Wittig reaction or a similar olefination process, ensuring the (E)-configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
化学反应分析
Types of Reactions
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the diene system into saturated alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes.
科学研究应用
Chemistry
In chemistry, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of isoindoline compounds are investigated for their potential use in drug development. They may serve as lead compounds for designing new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
作用机制
The mechanism of action of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s diene system and isoindoline core play crucial roles in its binding affinity and activity.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure but lack the diene system.
Isoindoline Derivatives: Other isoindoline derivatives may have different substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione lies in its combination of a conjugated diene system with an isoindoline core. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36615-20-0 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
InChI 键 |
NZUXIQHUOLOYNR-SDNWHVSQSA-N |
手性 SMILES |
CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C |
规范 SMILES |
CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
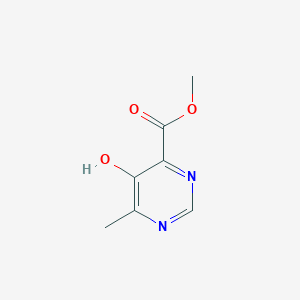

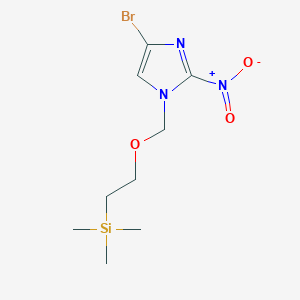

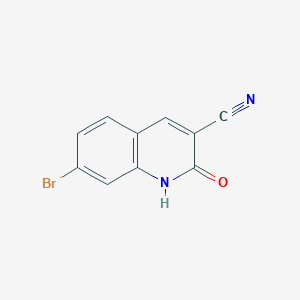
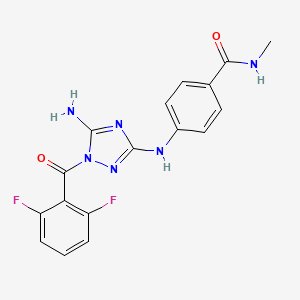

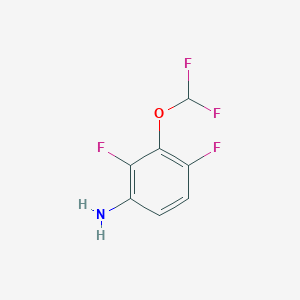
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)

